molecular formula C13H22N4O4 B14681644 5-Oxo-L-prolyl-L-leucylglycinamide CAS No. 39705-61-8

5-Oxo-L-prolyl-L-leucylglycinamide

Cat. No.: B14681644
CAS No.: 39705-61-8
M. Wt: 298.34 g/mol
InChI Key: WIDQRRFLNXDVGE-IUCAKERBSA-N
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Description

5-Oxo-L-prolyl-L-leucylglycinamide is a synthetic peptide compound It is composed of three amino acids: 5-oxo-L-proline, L-leucine, and glycinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-prolyl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation and Reduction: Modifying specific amino acid residues within the peptide.

    Substitution: Replacing specific amino acids or functional groups within the peptide.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or dithiothreitol.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation and Reduction: Modified peptides with altered functional groups.

Scientific Research Applications

5-Oxo-L-prolyl-L-leucylglycinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-L-leucylglycinamide.

    L-leucylglycinamide: Another peptide with similar structural features.

Uniqueness

This compound is unique due to its specific sequence and the presence of the 5-oxo-L-proline residue. This gives it distinct chemical and biological properties compared to other peptides.

Properties

CAS No.

39705-61-8

Molecular Formula

C13H22N4O4

Molecular Weight

298.34 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H22N4O4/c1-7(2)5-9(12(20)15-6-10(14)18)17-13(21)8-3-4-11(19)16-8/h7-9H,3-6H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)/t8-,9-/m0/s1

InChI Key

WIDQRRFLNXDVGE-IUCAKERBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCC(=O)N1

Origin of Product

United States

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